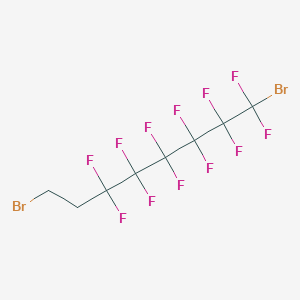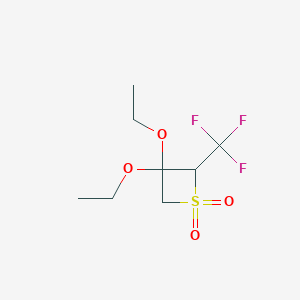
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C7H11F3O4S. This compound is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. The presence of trifluoromethyl and diethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)thietane with diethyl sulfate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thietane ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diethoxy-2-(methyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(ethyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(chloromethyl)thietane 1,1-dioxide
Uniqueness
Compared to similar compounds, 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide stands out due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and binding affinity in biological systems.
Properties
CAS No. |
834-62-8 |
|---|---|
Molecular Formula |
C8H13F3O4S |
Molecular Weight |
262.25 g/mol |
IUPAC Name |
3,3-diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C8H13F3O4S/c1-3-14-7(15-4-2)5-16(12,13)6(7)8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
PFLZVCODKRHZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)

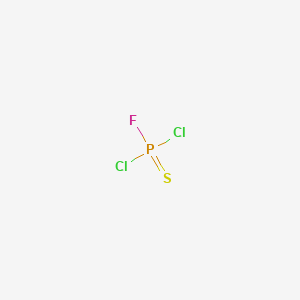

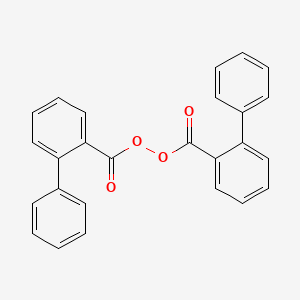

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)


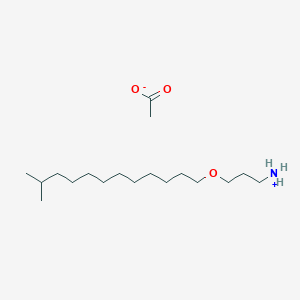
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
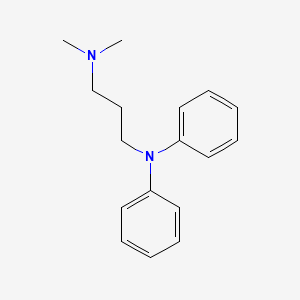
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
